Cas no 2092217-52-0 (4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile)

4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile is a heterocyclic compound featuring a fused pyrrolotriazine core with chloro, methyl, and cyano functional groups. Its structural complexity and functional diversity make it a valuable intermediate in pharmaceutical and agrochemical synthesis. The chloro substituent enhances reactivity for nucleophilic substitution, while the cyano group offers versatility for further derivatization. The methyl group contributes to steric and electronic modulation, influencing selectivity in target interactions. This compound is particularly useful in the development of biologically active molecules, including kinase inhibitors and antimicrobial agents. Its well-defined reactivity profile and stability under standard conditions ensure consistent performance in synthetic applications.
4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile structure
2092217-52-0 structure
Product name:4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile
CAS No:2092217-52-0
MF:C8H5ClN4
MW:192.605099439621
CID:5272229

4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • Pyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile, 4-chloro-5-methyl-
    • 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile
    • Inchi: 1S/C8H5ClN4/c1-5-6(2-10)3-13-7(5)8(9)11-4-12-13/h3-4H,1H3
    • InChI Key: FVPZEFQZTFSEPR-UHFFFAOYSA-N
    • SMILES: N12C=C(C#N)C(C)=C1C(Cl)=NC=N2

4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN18614-500MG
4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile
2092217-52-0 95%
500MG
¥ 9,391.00 2023-04-05
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN18614-250mg
4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile
2092217-52-0 95%
250mg
¥5632.0 2024-04-22
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN18614-500.0mg
4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile
2092217-52-0 95%
500.0mg
¥9385.0000 2024-08-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN18614-1.0g
4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile
2092217-52-0 95%
1.0g
¥14074.0000 2024-08-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN18614-1G
4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile
2092217-52-0 95%
1g
¥ 14,084.00 2023-04-05
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN18614-100MG
4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile
2092217-52-0 95%
100MG
¥ 3,524.00 2023-04-05
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN18614-5G
4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile
2092217-52-0 95%
5g
¥ 42,253.00 2023-04-05
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN18614-250.0mg
4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile
2092217-52-0 95%
250.0mg
¥5632.0000 2024-08-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN18614-100mg
4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile
2092217-52-0 95%
100mg
¥3522.0 2024-04-22
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN18614-500mg
4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile
2092217-52-0 95%
500mg
¥9385.0 2024-04-22

Additional information on 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile

Research Briefing on 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile (CAS: 2092217-52-0): Recent Advances and Applications

The compound 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile (CAS: 2092217-52-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This briefing synthesizes the latest findings on this compound, focusing on its synthesis, mechanism of action, and emerging roles in drug discovery.

Recent studies have highlighted the versatility of 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile as a key intermediate in the synthesis of novel kinase inhibitors. Its pyrrolo[2,1-f][1,2,4]triazine core structure has been identified as a privileged scaffold in medicinal chemistry, enabling interactions with various biological targets. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in modulating protein kinase activity, particularly in the context of cancer therapeutics.

In terms of synthetic methodology, advancements have been made in optimizing the production of 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile. Researchers at the University of Cambridge recently developed a more efficient catalytic process that improves yield while reducing byproducts, as detailed in their Organic Process Research & Development publication. This breakthrough has significant implications for scaling up production for preclinical studies.

The compound's mechanism of action has been further elucidated through structural biology approaches. X-ray crystallography studies have revealed that 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile exhibits a unique binding mode with ATP-binding pockets of certain kinases, suggesting potential for selective inhibition. This specificity makes it particularly valuable for developing targeted therapies with reduced off-target effects.

Emerging applications extend beyond oncology. Preliminary research indicates potential utility in inflammatory diseases and neurological disorders. A recent patent application (WO2023051234) describes derivatives of 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile showing promising activity against neurodegenerative targets, though further validation is required.

Challenges remain in the development pathway, particularly regarding solubility and bioavailability optimization. Current research efforts are focused on structural modifications to improve these pharmacokinetic properties while maintaining the compound's biological activity. Several pharmaceutical companies have included 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile derivatives in their preclinical pipelines, indicating growing industry interest.

In conclusion, 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile represents a promising chemical entity with diverse therapeutic potential. Continued research into its structure-activity relationships and target engagement profiles will be crucial for translating these findings into clinical applications. The compound's versatility as both a biological probe and drug candidate ensures its ongoing relevance in chemical biology and pharmaceutical research.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:2092217-52-0)4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile
A1078126
Purity:99%/99%/99%/99%
Quantity:100.0mg/250.0mg/500.0mg/1.0g
Price ($):441.0/706.0/1176.0/1764.0